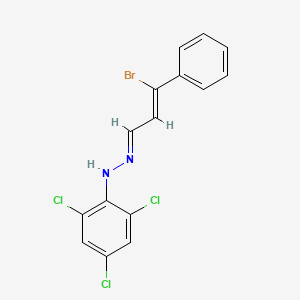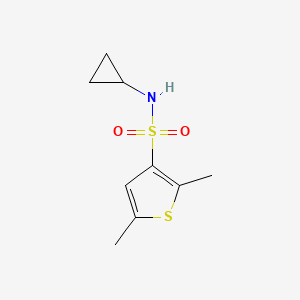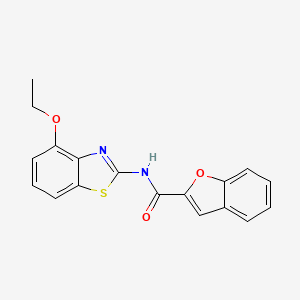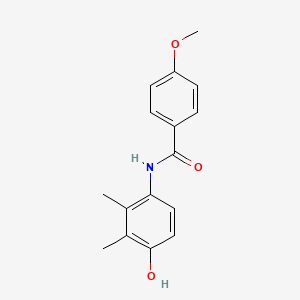![molecular formula C19H24N4O3 B5510871 4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone" involves multi-component reactions that may include cyclocondensation of diacetyl, aromatic aldehydes, and piperazine derivatives, often catalyzed by metal ions or other catalysts in solvents like ethanol. For instance, the synthesis of related piperazine derivatives employs four-component cyclo condensation, highlighting the complexity and creativity in the synthetic routes for such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," can be characterized using techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information on the bonding and configuration of the molecules, essential for understanding their chemical behavior and potential applications. Crystal structure studies and DFT calculations further elucidate the electronic and spatial characteristics of these molecules, offering insights into their reactivity and interactions with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds like "this compound" undergo various chemical reactions, including interactions with receptors and potential antibacterial and antifungal activities. The chemical reactivity is influenced by the functional groups present in the molecule, which can interact with biological systems or other chemicals in significant ways. For example, some piperazine derivatives exhibit excellent antibacterial and antifungal activities, indicating the potential for therapeutic applications (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and other chemical processes. The crystalline structure, determined through X-ray diffraction, provides insights into the molecular arrangement and stability of the compound, affecting its chemical reactivity and interaction with biological systems (Kumara et al., 2017).
Scientific Research Applications
Preparation and Analytical Applications
The chemical structure related to 4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone has been involved in the preparation of ketoconazole ion-selective electrodes, indicating its significance in pharmaceutical analysis. These methodologies underscore the compound's utility in the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, enhancing the precision of drug monitoring without the need for expensive and time-consuming chromatographic or spectroscopic methods (Shamsipur & Jalali, 2000).
Antimicrobial and Antifungal Activities
Research has synthesized novel derivatives related to this compound, demonstrating significant antimicrobial and antifungal activities. These studies have provided insights into the potential of these compounds in developing new therapeutic agents against various microorganisms, highlighting their importance in addressing resistance issues in microbial infections (Bektaş et al., 2010); (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Research
The compound's derivatives have been investigated for their anticancer activities, particularly against human cancer cell lines. Such research endeavors are crucial for the development of novel oncological treatments, offering hope for more effective and targeted cancer therapies (Al-Soud et al., 2021).
Synthesis and Structural Characterization
The synthesis and structural elucidation of compounds bearing resemblance to this compound facilitate a deeper understanding of their chemical properties. Such studies are foundational for the rational design of compounds with desired biological activities, contributing to the fields of medicinal chemistry and drug development (Faizi, Ahmad, & Golenya, 2016).
Antioxidant Properties
Exploration into the antioxidant activities of derivatives related to this compound has demonstrated their potential in mitigating oxidative stress, a crucial factor in many chronic diseases. These findings suggest the possibility of developing new antioxidant agents, which could have significant health benefits (Mallesha et al., 2014).
properties
IUPAC Name |
4-[3-(2-ethylimidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-17-20-9-11-21(17)10-8-18(24)22-12-13-23(19(25)14-22)15-6-4-5-7-16(15)26-2/h4-7,9,11H,3,8,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFMDLNGLLXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)
